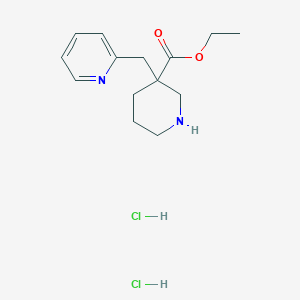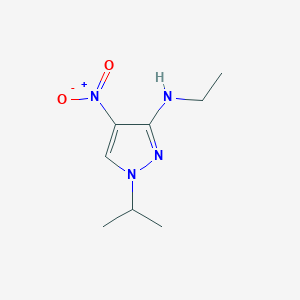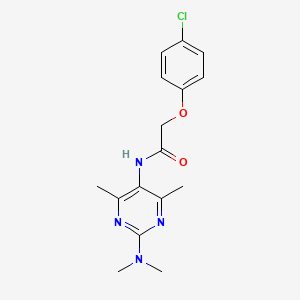
2-(4-chlorophenoxy)-N-(2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-(Dimethylamino)ethyl (4-chlorophenoxy)acetate” is a central nervous system stimulant. It mainly acts on the cerebral cortex, promotes the redox of brain cells, increases the utilization of sugar, can regulate the metabolism of nerve cells, and promote the excitation of the nervous system in a state of inhibition .
Synthesis Analysis
A method for preparing 2-chloro-4-(4-chlorophenoxy)-hypnone has been described, which involves two steps: firstly, m-dichlorobenzene is adopted as a raw material and the etherification reaction is carried out to p-chlorophenol salt under the catalysis of copper oxide or cupric salt to generate 3, 4’-dichloro-diphenyl ether, and then acylation reaction is carried out between the 3, 4’-dichloro-diphenyl ether and acylation reagent acetic anhydride or acetyl chloride .
Molecular Structure Analysis
The molecular formula of “2-(Dimethylamino)ethyl (4-chlorophenoxy)acetate” is C12H16ClNO3 and its molecular weight is 257.71 .
Physical And Chemical Properties Analysis
The compound “2-(Dimethylamino)ethyl (4-chlorophenoxy)acetate” has a melting point of 138-140 °C and a boiling point of 180 °C (Press: 9-10 Torr). Its density is approximately 1.2038 (rough estimate) and refractive index is estimated to be 1.5200 .
Applications De Recherche Scientifique
Cognitive Enhancement and Nootropic Effects
Meclofenoxate is a central nervous system stimulant. It primarily acts on the cerebral cortex, promoting redox reactions in brain cells and enhancing sugar utilization. By regulating nerve cell metabolism, it promotes nervous system excitation, making it an effective drug for stimulating mental alertness and combating fatigue. Researchers have explored its potential as a nootropic agent to improve memory, attention, and cognitive function .
Age-Related Cognitive Decline and Neuroprotection
Studies have investigated meclofenoxate’s ability to mitigate age-related cognitive decline. It may protect against neuronal damage and oxidative stress, potentially delaying cognitive impairment associated with aging. Its neuroprotective properties make it an interesting candidate for further research in neurodegenerative diseases .
Alzheimer’s Disease and Dementia
Given its cognitive-enhancing effects, meclofenoxate has been studied in Alzheimer’s disease and other forms of dementia. While more research is needed, it shows promise in improving memory and overall cognitive function in patients with mild cognitive impairment .
Physical Performance Enhancement
Meclofenoxate’s stimulating properties extend beyond cognition. Athletes and fitness enthusiasts have explored its potential to enhance physical performance, reduce fatigue, and increase endurance. However, caution is necessary due to potential side effects .
Toxicity Evaluation and Environmental Risk Assessment
Researchers have evaluated the environmental impact of related compounds, such as 2-methyl-4-chlorophenoxy acetic acid (MCPA). While not directly about meclofenoxate, these studies provide insights into the broader class of compounds and their effects on non-target aquatic organisms .
Synthesis and Medicinal Chemistry
Meclofenoxate can be synthesized by esterification of p-chlorophenoxyacetic acid and dimethylaminoethanol. Its chemical properties and synthesis pathways are relevant to medicinal chemistry, potentially leading to novel derivatives with improved properties .
Propriétés
IUPAC Name |
2-(4-chlorophenoxy)-N-[2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19ClN4O2/c1-10-15(11(2)19-16(18-10)21(3)4)20-14(22)9-23-13-7-5-12(17)6-8-13/h5-8H,9H2,1-4H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANIRJBBYLSQXSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)N(C)C)C)NC(=O)COC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.80 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Chlorophenoxy)-N-[2-(dimethylamino)-4,6-dimethylpyrimidin-5-YL]acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-bromo-N-(3-(dimethylamino)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B2656631.png)

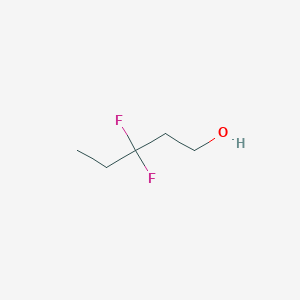
![1-benzyl-3-{1,4-dioxaspiro[4.5]dec-7-en-8-yl}-1H-indole](/img/structure/B2656635.png)
![4-[4-(6-Tert-butylpyrimidin-4-yl)piperazin-1-yl]-6-ethyl-5-fluoropyrimidine](/img/structure/B2656636.png)
![N-(2-(3-fluorophenyl)-2-methoxyethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2656637.png)
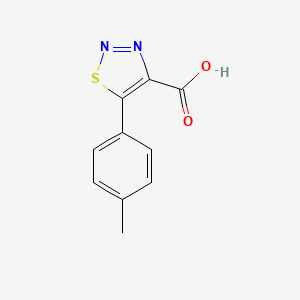
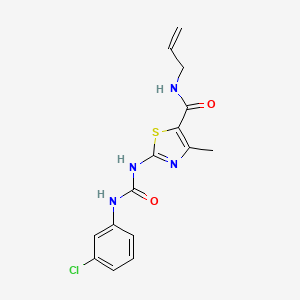
![2-[(allylamino)carbothioyl]-N-(4-chlorophenyl)-1-hydrazinecarboxamide](/img/structure/B2656644.png)
![3-(benzo[d][1,3]dioxol-5-yl)-5-(1-(3-chloro-4-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole](/img/structure/B2656645.png)
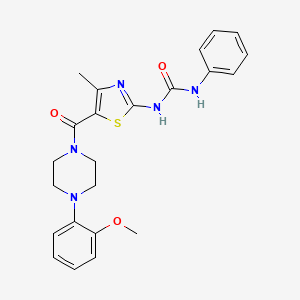
![N-[(2-fluorophenyl)methyl]-3-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]propanamide](/img/structure/B2656650.png)
